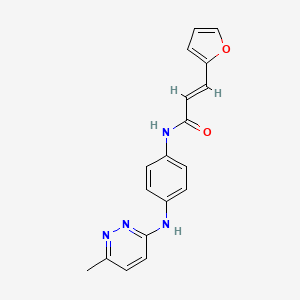

(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide

Description

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13-4-10-17(22-21-13)19-14-5-7-15(8-6-14)20-18(23)11-9-16-3-2-12-24-16/h2-12H,1H3,(H,19,22)(H,20,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUXZLGOEKXRKG-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 6-methylpyridazin-3-yl intermediate: This step involves the formation of the pyridazine ring, which can be synthesized from hydrazine derivatives and diketones.

Coupling reaction: The furan-2-yl and 6-methylpyridazin-3-yl intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acrylamide compound.

Industrial Production Methods

Industrial production of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

Use of catalysts: Catalysts may be employed to increase the efficiency of the coupling reaction.

Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Analyse Des Réactions Chimiques

Hydroarylation Reactions

The α,β-unsaturated acrylamide moiety undergoes hydroarylation under Brønsted or Lewis acid catalysis. For example:

-

In triflic acid (TfOH), the compound reacts with arenes (e.g., toluene) to form 3-aryl-3-(furan-2-yl)propanamide derivatives via superelectrophilic activation of the double bond .

-

DFT calculations suggest that O,C-diprotonated intermediates enhance electrophilicity, enabling regioselective addition of aryl groups to the β-carbon .

Table 1: Hydroarylation Conditions and Outcomes

| Catalyst | Arene | Temperature | Product Yield | Selectivity |

|---|---|---|---|---|

| TfOH | Toluene | 25°C | 72% | β-Adduct |

| AlCl₃ | Benzene | 40°C | 65% | β-Adduct |

Nucleophilic Additions

The acrylamide’s electron-deficient double bond facilitates nucleophilic attacks:

-

Amines : Primary amines (e.g., aniline) add across the α,β-unsaturated system, forming β-aminoacrylamides.

-

Thiols : Thiophenol undergoes Michael addition at the β-position, producing thioether derivatives.

Key Observation : Substituents on the pyridazine ring modulate reactivity. The 6-methyl group sterically hinders nucleophilic approaches to the adjacent amino-phenyl group.

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl group participates in electrophilic substitutions:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively functionalize the furan ring at the 5-position due to electron-donating effects from the oxygen atom.

-

Sulfonation : Forms sulfonated furan derivatives under mild conditions (SO₃ in DCM) .

Cross-Coupling Reactions

The pyridazine-amino-phenyl group enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : The brominated pyridazine derivative reacts with arylboronic acids to form biaryl products (Pd(PPh₃)₄, K₂CO₃, 80°C) .

-

Buchwald-Hartwig Amination : Secondary amines couple at the 4-position of the pyridazine ring (Pd₂(dba)₃, Xantphos) .

Acid/Base-Mediated Rearrangements

-

Base-Catalyzed Isomerization : Under strong bases (KOH/18-crown-6), the pyridazine ring undergoes halogen migration, enabling 4-selective functionalization of 3-bromopyridazine precursors .

-

Acid-Catalyzed Cyclization : Forms fused heterocycles (e.g., quinazolines) via intramolecular dehydration .

Biological Activity and Reactivity Correlation

The compound exhibits antimicrobial activity against Candida albicans (MIC: 64 µg/mL) and Staphylococcus aureus (MIC: 77 µM), linked to its ability to form covalent adducts with microbial enzymes .

Structure-Activity Relationship (SAR) Highlights :

-

The furan ring enhances membrane permeability.

Computational Insights

DFT studies reveal:

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide. For example, furan derivatives have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains like Staphylococcus aureus and Escherichia coli.

Case Study: Furan Derivatives as Antibacterial Agents

A study demonstrated that furan-based benzene monocarboxylic acid derivatives exhibited strong inhibition of Mur ligases (MurC-MurF), which are critical for bacterial cell wall synthesis. One derivative showed promising antibacterial activity against S. aureus, suggesting that modifications to the furan structure could enhance efficacy against resistant bacteria .

Antifungal Properties

In addition to antibacterial activity, compounds with a similar structure to (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide have been evaluated for antifungal properties. Research indicates that certain pyrrolidine derivatives demonstrate significant antifungal activity, providing a potential avenue for developing new antifungal agents .

Cancer Therapeutics

The potential of this compound in cancer treatment is also noteworthy. Compounds that inhibit c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, have garnered attention. Although (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide has not been directly linked to c-KIT inhibition, its structural analogs may offer insights into developing targeted cancer therapies .

Chemical Synthesis and Modifications

The synthesis of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide typically involves coupling reactions and modifications of furan and pyridazine derivatives. Techniques such as Suzuki-Miyaura coupling have been employed to create complex structures efficiently .

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Phenylboronic acid, palladium catalyst |

| 2 | Modification | Hydrazine derivatives |

| 3 | Finalization | Purification via crystallization |

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.

Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect signaling pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active acrylamide derivatives. Key comparisons are outlined below:

Structural and Functional Analogues

Key Observations

Target Selectivity :

- The sulfamoylphenyl analog () targets viral helicases, while quinazoline-furan hybrids () inhibit oncogenic kinases (EGFR) and histone deacetylases (HDACs). Substituents like sulfamoyl or quinazoline dictate target specificity .

- The thiophene analog () modulates neuronal receptors, highlighting the role of heterocyclic substituents (thiophene vs. furan) in divergent biological pathways .

Potency: The sulfamoylphenyl derivative’s IC50 against NSP13 (0.82–8.95 µM) is comparable to other helicase inhibitors like bananins and bismuth complexes . In contrast, pyrotinib () exhibits nanomolar potency against EGFR/HER2, emphasizing the impact of structural optimization on efficacy .

Therapeutic Applications: Furan-containing acrylamides are versatile, with applications in antiviral, anticancer, and neurological therapies. For example, the α7 nAChR modulator () demonstrates antinociceptive effects via GABAA receptor potentiation, whereas EGFR/HDAC hybrids () suppress tumor growth .

Structural-Activity Relationships (SAR)

- Furan vs. Thiophene: Replacement of furan with thiophene () alters receptor binding kinetics, as seen in reduced antinociceptive activity when furan is substituted with methylated furan .

- Substituent Effects: The 6-methylpyridazin-3-ylamino group in the target compound may enhance kinase affinity compared to sulfamoylphenyl or dimethylpyrimidine analogs, though experimental validation is needed .

- Acrylamide Backbone: The α,β-unsaturated system is critical for covalent or non-covalent interactions with cysteine residues or ATP-binding pockets in target proteins .

Activité Biologique

(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide, also known by its CAS number 2035035-89-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide is C18H15N3O3, with a molecular weight of approximately 321.336 g/mol. The compound features a furan ring and a pyridazine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing furan and pyridazine rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain furan derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in vivo models .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Furan Derivative A | HeLa | 15 | Apoptosis induction via caspase activation |

| Furan Derivative B | MCF-7 | 10 | Inhibition of cell cycle progression |

| (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide have been evaluated against various bacterial strains. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to known antibiotics, indicating potential as a lead compound for further development .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate |

| Escherichia coli | 25 | Moderate |

| Pseudomonas aeruginosa | 30 | Moderate |

The mechanisms underlying the biological activity of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide are still being elucidated. However, studies suggest that the compound may interfere with nucleic acid synthesis and protein function within microbial cells, leading to cell death. Additionally, the presence of the furan and pyridazine rings may enhance the interaction with biological targets due to their electron-rich nature .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide can inhibit the growth of cancer cell lines such as A549 (lung cancer). The compound's effects were dose-dependent, showing significant growth inhibition at higher concentrations.

- Animal Models : Animal studies are underway to evaluate the efficacy of this compound in vivo. Initial results indicate that it may reduce tumor size in xenograft models without significant toxicity to normal tissues .

Q & A

Q. What are the standard synthetic routes for (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide?

The synthesis typically involves amide-coupling reactions using α,β-unsaturated carboxylic acids and aryl amines. Key steps include:

- Condensation reactions between furan-2-yl acryloyl chloride and the amine-containing phenylpyridazine derivative under basic conditions (e.g., DIPEA or N-methylmorpholine).

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane are used to enhance reactivity.

- Purification : Column chromatography with silica gel and solvent systems (e.g., ethyl acetate/petroleum ether) isolates the product .

- Characterization : Confirmation via H/C NMR, mass spectrometry (MS), and elemental analysis ensures structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. What are the common biological targets evaluated for this acrylamide derivative?

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via structural mimicry of ATP-binding sites .

- Antiviral activity : Targeting viral envelope proteins (e.g., CHIKV E protein) through computational docking and in vitro assays .

- Antioxidant potential : Nitric oxide scavenging assays to assess radical quenching capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Replace DMF with THF or dichloromethane to reduce side reactions (e.g., hydrolysis) .

- Catalyst optimization : Use TBTU or EDCI/HOBt for efficient amide bond formation .

- Temperature control : Maintain reactions at 35–40°C to balance reactivity and decomposition .

- Workup strategies : Implement aqueous washes (NaHCO) to remove unreacted reagents before column chromatography .

Q. How to address discrepancies between computational predictions and experimental biological activity data?

- Re-evaluate docking parameters : Adjust grid box size or flexibility of target proteins (e.g., CHIKV E protein) to better reflect physiological conditions .

- Validate binding modes : Perform molecular dynamics simulations (≥100 ns) to assess stability of ligand-protein interactions .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Consider off-target effects : Screen against related kinases or viral proteins to identify unintended interactions .

Q. What strategies are effective in enhancing the solubility and bioavailability of this compound?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .

- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to stabilize the amorphous phase .

- Lipid-based formulations : Encapsulate in liposomes or micelles to enhance membrane permeability .

- Structural modification : Replace the furan ring with bioisosteres (e.g., thiophene) to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.